molecular formula C17H18N4O2S2 B2873525 (3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 946319-69-3

(3-Methylisoxazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2873525
CAS RN: 946319-69-3
M. Wt: 374.48
InChI Key: MKIWRMZMPYEOHY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methylisoxazole, a methylthiobenzothiazole, and a piperazine. These groups are common in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The compound is likely to be planar due to the presence of the benzothiazole and isoxazole rings. The aromaticity of these rings is characterized by the delocalization of π-electrons .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the benzothiazole ring can undergo electrophilic substitution at the C-5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to thiazole have been used as analgesics . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals going to the brain or interfering with these signals at specific sites in the central nervous system.

Anti-inflammatory Activity

Thiazole derivatives have been used for their anti-inflammatory effects . Anti-inflammatory drugs reduce inflammation and swelling. They can be used for conditions like arthritis, where joints become inflamed and cause pain.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties . Antimicrobial substances kill or stop the growth of microorganisms such as bacteria, fungi, or protozoans.

Antifungal Activity

Thiazole derivatives have been used for their antifungal effects . Antifungal medications are used to treat fungal infections, which can occur in various parts of the body.

Antiviral Activity

Compounds related to thiazole have been used as antivirals . Antiviral drugs are a type of medication used specifically for treating viral infections.

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . These compounds can inhibit the growth of tumors and can kill cancer cells.

Future Directions

Future research could focus on exploring the biological activity of this compound, particularly given the known activities of benzothiazole derivatives . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their potential applications in medicinal chemistry.

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-11-9-14(23-19-11)16(22)20-5-7-21(8-6-20)17-18-13-4-3-12(24-2)10-15(13)25-17/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIWRMZMPYEOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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